An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzotriazole
An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzotriazole is a heterocyclic aromatic compound of significant interest in various scientific and industrial fields. Comprising a benzene (B151609) ring fused to a 1,2,3-triazole ring, its unique chemical structure imparts a range of useful properties, from corrosion inhibition to diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Benzotriazole, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual diagrams to elucidate key concepts.
Physical Properties
1H-Benzotriazole is a white to light tan crystalline solid at room temperature.[1][2] It is generally odorless.[1][3] The physical properties of 1H-Benzotriazole are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | References |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to light tan crystalline powder/needles | [1][2] |
| Melting Point | 94 - 100.5 °C | [2][4][5] |
| Boiling Point | 350 °C (at 1013 hPa) / 204 °C (at 15 mmHg) | [2][5] |
| Density | 1.36 g/cm³ (at 20 °C) | [1][6] |
| Vapor Pressure | <0.01 kPa (at 25 °C) / 0.04 mmHg (at 20 °C) | [1][7] |
| Vapor Density | 4.1 (Air = 1) | [1][2] |
| Flash Point | 170 - 195 °C | [2][5] |
| Autoignition Temperature | 210 - 400 °C | [1][8] |
| LogP (Octanol-Water Partition Coefficient) | 1.44 | [1][2] |
Chemical Properties
1H-Benzotriazole exhibits both weakly acidic and very weakly basic properties.[4] The NH acidity is notable, being stronger than that of similar heterocycles like indazole and benzimidazole.[4] This is attributed to the stability of the resulting conjugate base, enhanced by the fused benzene ring.[4] The compound is stable under normal conditions but may be sensitive to light and is incompatible with strong oxidizing agents and heavy metals.[3][7] It is known to undergo explosive decomposition upon distillation at elevated temperatures.[4]
Solubility
The solubility of 1H-Benzotriazole varies across different solvents. It is slightly soluble in cold water but more soluble in hot water and many organic solvents.[3][4]
| Solvent | Solubility | References |
| Water | 19 - 25 g/L (at 20-25 °C) | [3][7] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [3][4] |
| Diethyl Ether | Soluble | [4] |
| Acetone | Soluble | [4] |
| Benzene | Soluble | [4][7] |
| Toluene | Soluble | [4][7] |
| Chloroform | Soluble | [4][7] |
| Dimethylformamide (DMF) | Soluble | [4] |
Acidity (pKa)
The pKa of 1H-Benzotriazole reflects its acidic nature in aqueous solution.
| pKa Value | Reference |
| 8.27 | [4] |
| 8.37 | [1] |
Experimental Protocols
Synthesis of 1H-Benzotriazole
A common and effective method for the synthesis of 1H-Benzotriazole involves the diazotization of o-phenylenediamine (B120857) followed by intramolecular cyclization.
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Ice
Procedure:
-
Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water, warming slightly to obtain a clear solution.
-
Cool the solution to 5 °C in an ice-water bath.
-
Prepare a cold solution of sodium nitrite in water.
-
Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature of the reaction mixture will rise rapidly.
-
Allow the reaction mixture to stand, during which time 1H-Benzotriazole will separate.
-
Cool the mixture in an ice bath to induce complete crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like benzene or by vacuum distillation (caution is advised due to the potential for explosive decomposition).[4]
Determination of Melting Point (Capillary Method)
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of 1H-Benzotriazole
Procedure:
-
Finely powder a small amount of dry 1H-Benzotriazole.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Determination of Boiling Point (Under Reduced Pressure)
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Place the 1H-Benzotriazole sample into the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Reduce the pressure inside the apparatus to the desired level (e.g., 15 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Solubility in Organic Solvents
Materials:
-
1H-Benzotriazole
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance
-
Volumetric flasks
-
Stirrer/shaker
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of saturated solutions of 1H-Benzotriazole in the chosen solvent at a constant temperature by adding an excess amount of the solid to a known volume of the solvent.
-
Stir or shake the solutions for a sufficient time to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with the solvent to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 1H-Benzotriazole in that solvent.
-
Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration. The solubility is expressed as g/L or mol/L.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The UV-Vis absorption spectrum of 1H-Benzotriazole differs between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials:
-
1H-Benzotriazole
-
Buffer solutions of known pH
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of 1H-Benzotriazole in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of solutions with the same concentration of 1H-Benzotriazole in different buffer solutions covering a wide pH range around the expected pKa.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Biological Activity and Relevance in Drug Development
1H-Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzotriazole (B28993) scaffold is considered a "privileged structure" and is found in several clinically used drugs.[9] Derivatives have been reported to possess antimicrobial, antiviral, and anticancer properties.[3]
A key mechanism of action for many biologically active benzotriazole derivatives is the inhibition of specific enzymes. For instance, certain halogenated benzotriazole derivatives are potent inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[7] Other derivatives have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).[3] In the context of cancer, some benzotriazole-based compounds have been shown to induce apoptosis (programmed cell death) and inhibit focal adhesion kinase (FAK), a key player in cell adhesion and migration.[4]
Visualizations
Caption: Workflow for the synthesis of 1H-Benzotriazole.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
